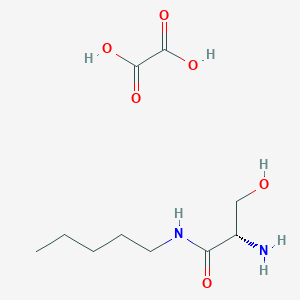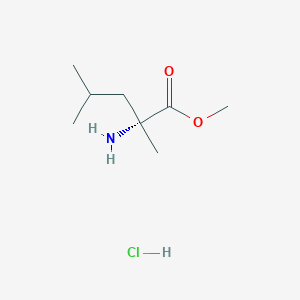
Acid Yellow 242
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 242 is a synthetic dye primarily used for dyeing and printing textiles such as wool, silk, and polyamide fibers . It is known for its vibrant yellow color and is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure .
Preparation Methods
The synthesis of Acid Yellow 242 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the dye is subsequently purified and dried .
Chemical Reactions Analysis
Acid Yellow 242 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under certain conditions, leading to the breakdown of the dye molecule.
Reduction: The azo bond can be reduced to form amines, which can further react to form different products.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Yellow 242 has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photodegradation.
Biology: The dye is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Apart from textiles, this compound is used in the production of colored plastics, inks, and coatings
Mechanism of Action
The mechanism of action of Acid Yellow 242 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules bind to the fibers through ionic and hydrogen bonds, resulting in a stable coloration. The pathways involved in its action include the formation of covalent bonds with the fiber molecules under acidic conditions .
Comparison with Similar Compounds
Acid Yellow 242 can be compared with other azo dyes such as Acid Yellow 23 (Tartrazine) and Acid Yellow 17. While all these dyes share the azo group, this compound is unique in its specific molecular structure, which imparts different shades and fastness properties. Acid Yellow 23 is primarily used as a food coloring agent, whereas Acid Yellow 17 is used in various industrial applications .
Properties
CAS No. |
157629-95-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
0 |
Synonyms |
C.I. Acid Yellow 242 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




